molecular formula C10H11Cl2NO B1361941 2-chloro-N-[2-(4-chlorophenyl)ethyl]acetamide CAS No. 3840-66-2

2-chloro-N-[2-(4-chlorophenyl)ethyl]acetamide

Cat. No. B1361941
CAS RN: 3840-66-2
M. Wt: 232.1 g/mol
InChI Key: RVQXTGCQLPYVQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[2-(4-chlorophenyl)ethyl]acetamide is a chemical compound with the molecular formula C10H11Cl2NO . It is also known by other synonyms such as 2-Chloro-N-(4-chlorophenethyl)acetamide .


Molecular Structure Analysis

The molecular structure of 2-chloro-N-[2-(4-chlorophenyl)ethyl]acetamide consists of a central carbon atom bonded to a chlorine atom and an amide group (CONH). This central carbon is also bonded to a phenyl ring, which is further substituted with a chlorine atom . The InChI string for this compound is InChI=1S/C10H11Cl2NO/c11-7-10(14)13-6-5-8-1-3-9(12)4-2-8/h1-4H,5-7H2,(H,13,14) .


Physical And Chemical Properties Analysis

The molecular weight of 2-chloro-N-[2-(4-chlorophenyl)ethyl]acetamide is 232.10 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound is also characterized by a rotatable bond count of 4 .

Scientific Research Applications

Antimicrobial Agents

Studies on similar acetamide derivatives have shown that they can exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications of 2-chloro-N-[2-(4-chlorophenyl)ethyl]acetamide in developing new antimicrobial agents .

Anticancer Research

Derivatives of chloroacetamide have been synthesized and evaluated for their anticancer properties. This indicates that 2-chloro-N-[2-(4-chlorophenyl)ethyl]acetamide could be explored for its potential use in cancer treatment research .

Chemical Research Tools

Products like 2-chloro-N-(hydroxymethyl)acetamide are available for scientific research, implying that similar compounds such as 2-chloro-N-[2-(4-chlorophenyl)ethyl]acetamide may be used as research tools in chemical studies .

properties

IUPAC Name

2-chloro-N-[2-(4-chlorophenyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO/c11-7-10(14)13-6-5-8-1-3-9(12)4-2-8/h1-4H,5-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVQXTGCQLPYVQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80368433
Record name 2-chloro-N-[2-(4-chlorophenyl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[2-(4-chlorophenyl)ethyl]acetamide

CAS RN

3840-66-2
Record name 2-chloro-N-[2-(4-chlorophenyl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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